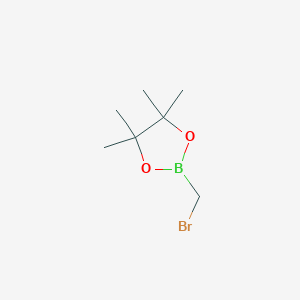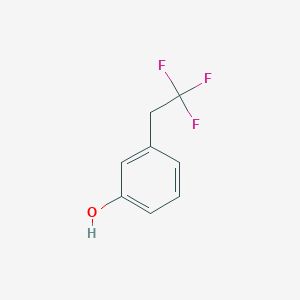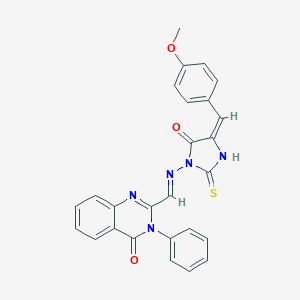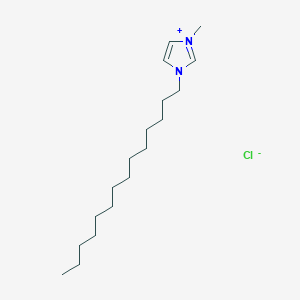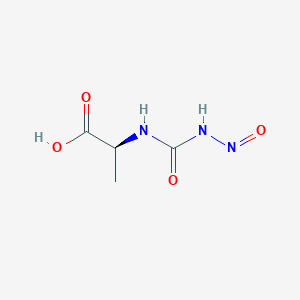
(2S)-2-(nitrosocarbamoylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(nitrosocarbamoylamino)propanoic acid, also known as NCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(2S)-2-(nitrosocarbamoylamino)propanoic acid has been extensively studied for its potential applications in various fields, including cancer therapy, neuroprotection, and cardiovascular disease. Studies have shown that (2S)-2-(nitrosocarbamoylamino)propanoic acid can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (2S)-2-(nitrosocarbamoylamino)propanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (2S)-2-(nitrosocarbamoylamino)propanoic acid has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Mécanisme D'action
The mechanism of action of (2S)-2-(nitrosocarbamoylamino)propanoic acid involves the formation of nitric oxide, which is a potent vasodilator and has various physiological effects. Nitric oxide is formed by the reaction between (2S)-2-(nitrosocarbamoylamino)propanoic acid and glutathione, which is present in cells. The resulting nitric oxide then activates various signaling pathways, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
(2S)-2-(nitrosocarbamoylamino)propanoic acid has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and cardioprotection. Additionally, (2S)-2-(nitrosocarbamoylamino)propanoic acid has been found to reduce inflammation and oxidative stress in various tissues, leading to improved cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-2-(nitrosocarbamoylamino)propanoic acid is its potential applications in various fields, including cancer therapy, neuroprotection, and cardiovascular disease. Additionally, (2S)-2-(nitrosocarbamoylamino)propanoic acid is relatively easy to synthesize and purify, making it a viable candidate for further research. However, one of the limitations of (2S)-2-(nitrosocarbamoylamino)propanoic acid is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Orientations Futures
There are several future directions for the research on (2S)-2-(nitrosocarbamoylamino)propanoic acid, including the development of more efficient synthesis methods, the evaluation of its potential toxicity, and the identification of its target proteins and signaling pathways. Additionally, further studies are needed to evaluate the potential applications of (2S)-2-(nitrosocarbamoylamino)propanoic acid in various fields, including cancer therapy, neuroprotection, and cardiovascular disease.
Conclusion:
In conclusion, (2S)-2-(nitrosocarbamoylamino)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2S)-2-(nitrosocarbamoylamino)propanoic acid have been discussed in this paper. Further research is needed to fully understand the potential of (2S)-2-(nitrosocarbamoylamino)propanoic acid in various fields and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of (2S)-2-(nitrosocarbamoylamino)propanoic acid involves the reaction between L-serine and nitrosourea in the presence of a base. The resulting compound is then purified using chromatography techniques to obtain pure (2S)-2-(nitrosocarbamoylamino)propanoic acid.
Propriétés
Numéro CAS |
179108-92-0 |
|---|---|
Nom du produit |
(2S)-2-(nitrosocarbamoylamino)propanoic acid |
Formule moléculaire |
C4H7N3O4 |
Poids moléculaire |
161.12 g/mol |
Nom IUPAC |
(2S)-2-(nitrosocarbamoylamino)propanoic acid |
InChI |
InChI=1S/C4H7N3O4/c1-2(3(8)9)5-4(10)6-7-11/h2H,1H3,(H,8,9)(H2,5,6,10,11)/t2-/m0/s1 |
Clé InChI |
HFGNNOOHSVPEDZ-REOHCLBHSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)NN=O |
SMILES |
CC(C(=O)O)NC(=O)NN=O |
SMILES canonique |
CC(C(=O)O)NC(=O)NN=O |
Synonymes |
L-Alanine,N-[(nitrosoamino)carbonyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



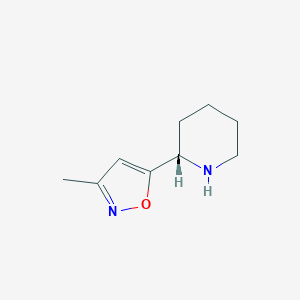
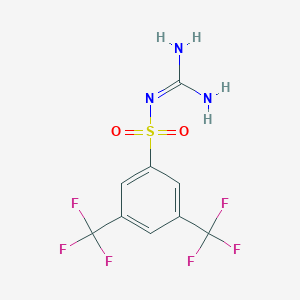
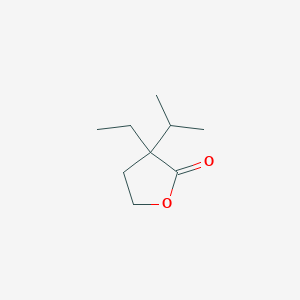
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)

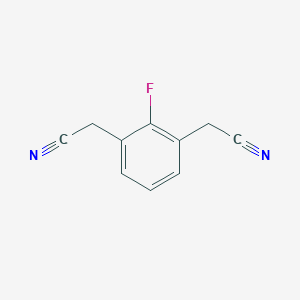
![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)
